![molecular formula C14H14ClN3O3 B2756996 ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 84939-74-2](/img/structure/B2756996.png)
ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate” is a complex organic compound. It contains an ethyl group, a chloroacetyl group, an amino group, a phenyl group, and a pyrazole group . This compound likely has applications in organic chemistry and possibly in pharmaceuticals .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving amines and acyl chlorides . The synthesis of cyanoacetamides, which are structurally similar to the compound , can be carried out by treating various substituted aryl or heteryl amines with alkyl cyanoacetates .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrazole group, for example, is a five-membered ring containing two nitrogen atoms . The phenyl group is a six-membered carbon ring, and the chloroacetyl group contains a carbonyl (C=O) and a chloride (Cl) atom .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, the amino group might react with other carbonyl-containing compounds in a condensation reaction . The chloroacetyl group could also potentially undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For instance, the presence of the polar amino and chloroacetyl groups could potentially make the compound soluble in polar solvents .
Aplicaciones Científicas De Investigación
- Application : Ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate serves as a precursor for the synthesis of the PNA monomer N-(Boc-Aminoethylglycin)thymine Ethyl Ester . This monomer is essential for constructing PNAs, which find applications as antigene agents and molecular sensors in biomedical and diagnostic fields .
- Application : Ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate derivatives can be modified to create thiophene-based materials. These materials are used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (solar cells), due to their semiconducting behavior .
Peptide Nucleic Acid (PNA) Monomer Synthesis
Thiophene Derivatives for Organic Electronics
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that acyl chlorides, such as chloroacetyl, react with primary amines . This reaction could potentially lead to changes in the target proteins, altering their function and leading to downstream effects.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with a variety of biochemical pathways.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-[(2-chloroacetyl)amino]-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-2-21-14(20)11-9-16-18(10-6-4-3-5-7-10)13(11)17-12(19)8-15/h3-7,9H,2,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKZDSMYDBSVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2756913.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2756916.png)
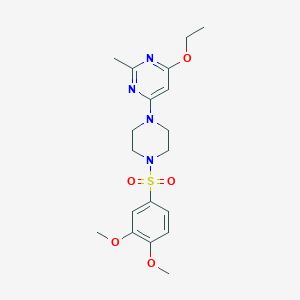
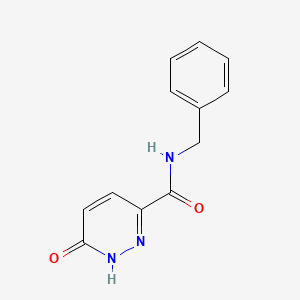
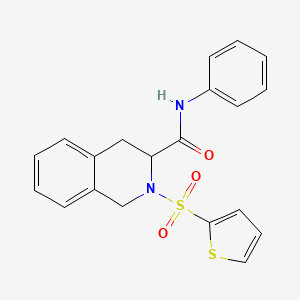
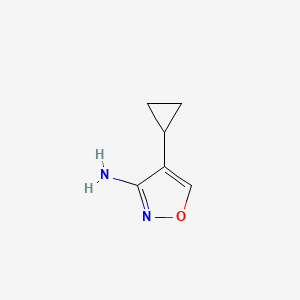
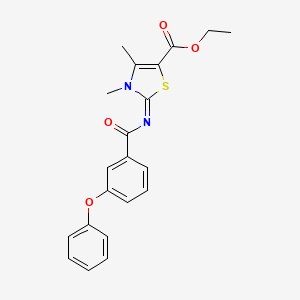
![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-heptylphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2756923.png)
![tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2756928.png)
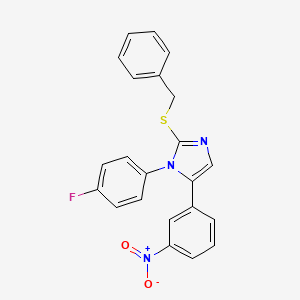
![4-chlorobenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2756931.png)

